molecular formula C12H18O3 B123786 Vanillyl butyl ether CAS No. 82654-98-6

Vanillyl butyl ether

Cat. No. B123786
CAS RN: 82654-98-6
M. Wt: 210.27 g/mol
InChI Key: VLDFMKOUUQYFGF-UHFFFAOYSA-N
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Description

Vanillyl butyl ether (VBE) is a compound that has been investigated for its potential to induce a warming sensation when applied topically. It is hypothesized to share similar warming and vasodilation mechanisms with capsicum, which is known for its heat-generating properties. VBE has been formulated into cream preparations and studied for its effects on blood cell flux (BCF) when applied to the skin of human subjects .

Synthesis Analysis

While the provided data does not include direct information on the synthesis of vanillyl butyl ether, it does mention the synthesis of related compounds from vanillyl alcohol. Vanillyl alcohol is a lignin-derived aromatic diol that serves as a platform chemical for producing various bio-based materials, including epoxy thermosets. A bisphenolic analogue, bisguaiacol (BG), was synthesized from vanillyl alcohol and guaiacol through electrophilic aromatic condensation. This process also led to the preparation of diglycidyl ether of BG (DGEBG) and other single aromatic diglycidyl ethers . Although this does not directly pertain to VBE, it provides insight into the type of chemical reactions that vanillyl alcohol, a related compound, can undergo.

Molecular Structure Analysis

The molecular structure of VBE is not explicitly detailed in the provided data. However, the structure of vanillyl alcohol and its derivatives, which are structurally related to VBE, were characterized using various analytical techniques such as 1H NMR, 13C NMR, FTIR, MS, and GPC. These techniques are essential for understanding the molecular structure and confirming the identity of synthesized compounds .

Chemical Reactions Analysis

The data does not provide specific details on the chemical reactions involving VBE. However, it does mention the synthesis of epoxy resins from vanillyl alcohol, which involves reactions such as electrophilic aromatic condensation and the preparation of diglycidyl ethers . These reactions are indicative of the types of chemical processes that compounds like VBE might undergo in a synthetic context.

Physical and Chemical Properties Analysis

The physical and chemical properties of VBE have been studied through the development of a specific High-Performance Liquid Chromatography (HPLC) method. This method was designed to determine the concentration of VBE in cosmetic products, indicating its use in the cosmetic industry. The HPLC method uses a RP-C-18 column with isocratic elution and an ultraviolet (UV) detector, with a mobile phase consisting of a mixture of acetonitrile and buffer. The method was validated for accuracy, precision, specificity, and linearity, which are crucial for quality control analysis and stability tests in commercial cosmetic products . This suggests that VBE has defined chemical properties that can be quantitatively analyzed, and it is stable under the conditions used in cosmetics.

Scientific Research Applications

  • Application in Cold Plasma Reactors:

    • Methyl tert-butyl ether (MTBE), a structurally related compound to Vanillyl butyl ether, has been studied for decomposition in cold plasma reactors. Such technology is used for air purification and decomposing pollutants like MTBE. The study presents various applications of radio frequency plasma reactors, including the conversion of methane, decomposing carbon dioxide, and various other compounds. This suggests the potential of plasma technology in handling and transforming ether compounds (Hsieh et al., 2011).
  • Separation and Purification Processes:

    • The use of polymer membranes for purifying fuel additives like MTBE from methanol is another area of application. Pervaporation is highlighted as a membrane process for the highly selective separation of organic mixtures, offering insights into how similar ethers like Vanillyl butyl ether could be purified or separated in industrial processes (Pulyalina et al., 2020).
  • Glycerol Etherification:

    • A review of the etherification process of glycerol explores various mechanisms and products formed, including mono, di, and tri tert-butyl glycerol ethers. This extensive coverage of etherification mechanisms can provide a foundational understanding of how Vanillyl butyl ether might behave or be produced in similar chemical reactions (Palanychamy et al., 2022).
  • Role in Spark Ignition Engines:

    • Research on oxygenated fuels like ethers in spark ignition engines discusses the potential environmental and performance benefits. Ethers like MTBE are used as additives to enhance octane number and oxygen content, suggesting a potential area where Vanillyl butyl ether could find application (Awad et al., 2018).

Future Directions

Vanillyl butyl ether is being explored as a milder and long-lasting warming agent for personal care applications . It is also being investigated for its potential in body-slimming products due to its ability to speed up the burning of subcutaneous fat .

properties

IUPAC Name

4-(butoxymethyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-3-4-7-15-9-10-5-6-11(13)12(8-10)14-2/h5-6,8,13H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDFMKOUUQYFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072881
Record name Phenol, 4-(butoxymethyl)-2-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow viscous liquid with a weak, vanillic, acidic odour
Record name Vanillyl butyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name 4-(Butoxymethyl)-2-methoxyphenol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Vanillyl butyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.048-1.068
Record name Vanillyl butyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Vanillyl butyl ether

CAS RN

82654-98-6
Record name Vanillyl butyl ether
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Record name Vanillyl butyl ether
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Record name Vanillyl butyl ether
Source DrugBank
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Record name Phenol, 4-(butoxymethyl)-2-methoxy-
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Record name Phenol, 4-(butoxymethyl)-2-methoxy-
Source EPA DSSTox
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Record name 4-(butoxymethyl)-2-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.929
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Record name Phenol, 4-(butoxymethyl)-2-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.708
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANILLYL BUTYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Record name 4-(Butoxymethyl)-2-methoxyphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… Vanillyl butyl ether was evaluated for genotoxicity, repeated dose toxicity, reproductive … Data show that vanillyl butyl ether is not genotoxic. Data on vanillyl butyl ether provide a …
F Ríos, A Alberola, J Melendez, G Muedra, F Trigo - Cosmetics, 2017 - mdpi.com
… A single sharp peak of vanillyl butyl ether was observed at the corresponding … vanillyl butyl ether and the excipients and perfumes present in the formulae. The vanillyl butyl ether content …
Number of citations: 3 www.mdpi.com
K Shimomura, H Oikawa, T Kayukawa… - Journal of Asia-Pacific …, 2019 - Elsevier
… The repellency activity of the capsaicin agonist, vanillyl butyl ether (VBE), which is a thermal-sense compound affecting the transient receptor potential vanilloid (TRPV) 1 channel of …
Number of citations: 2 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… The clastogenic activity of vanillyl butyl ether was evaluated in an … Under the conditions of the study, vanillyl butyl ether was … and read-across material vanillyl butyl ether do not present a …
AM Api, D Belsito, D Botelho… - Food and …, 2021 - fragrancematerialsafetyresource …
… treated with vanillyl butyl ether in … , vanillyl butyl ether was not mutagenic in the Ames test, and this can be extended to vanillyl ethyl ether. The clastogenic activity of vanillyl butyl ether …
A Alberola, F Trigo, J Melendez, G Muedra - 2016 - preprints.org
… Recently vanillyl alcohol ether derivatives, and specifically vanillyl butyl ether has been proposed as an alternative, milder warming agent for personal care applications [1,2,3]. Quality …
Number of citations: 3 www.preprints.org
F Ríos Ruiz, A Alberola, J Meléndez, G Muedra, F Trigo - 2017 - digibug.ugr.es
… A single sharp peak of vanillyl butyl ether was observed at the corresponding … vanillyl butyl ether and the excipients and perfumes present in the formulae. The vanillyl butyl ether content …
Number of citations: 0 digibug.ugr.es
LC CHEN, SJ WU, C HUANG - Cosmetics and toiletries, 2010 - pascal-francis.inist.fr
Vanillyl Butyl Ether to Topically Induce Blood Cell Flux, Warming Sensation … Vanillyl Butyl Ether to Topically Induce Blood Cell Flux, Warming Sensation … vanillyl butyl ether …
Number of citations: 4 pascal-francis.inist.fr
M Takaishi, K Uchida, Y Suzuki, H Matsui… - The journal of …, 2016 - Springer
… The results of an in vivo sensory irritation test showed that menthol conferred an analgesic effect on the sensory irritation produced by vanillyl butyl ether (VBE), a capsaicin analogue. …
Number of citations: 73 link.springer.com
C Ju, C Park, T Kim, H Kang - RSC advances, 2019 - pubs.rsc.org
… Vinylbenzyl chloride, vanillyl butyl ether, and potassium carbonate were purchased from Aldrich Chemical Co. MLC-6608 (extraordinary refractive index n e = 1.5586, ordinary refractive …
Number of citations: 9 pubs.rsc.org

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